Benzene, 1-methyl-3-(2-phenylethyl)-
Overview
Description
Benzene, 1-methyl-3-(2-phenylethyl)-: is an organic compound with the molecular formula C15H16 . It is a derivative of benzene, characterized by a methyl group and a phenylethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-3-(2-phenylethyl)- can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Grignard Reaction: Another method involves the reaction of a Grignard reagent (phenylethylmagnesium bromide) with a benzyl chloride derivative. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of Benzene, 1-methyl-3-(2-phenylethyl)- often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Electrophilic Aromatic Substitution: Benzene, 1-methyl-3-(2-phenylethyl)- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions involve the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phenylethyl group into a phenylpropyl group, altering the compound’s properties.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid (H2SO4) is used to introduce a sulfonic acid group.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3) are used for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd/C) is used for reduction reactions.
Major Products Formed
Nitration: Nitrobenzene derivatives.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halobenzene derivatives.
Oxidation: Benzoic acid or benzyl alcohol derivatives.
Reduction: Phenylpropyl derivatives.
Scientific Research Applications
Benzene, 1-methyl-3-(2-phenylethyl)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-3-(2-phenylethyl)- primarily involves its ability to undergo electrophilic aromatic substitution reactions. The delocalized π-electrons in the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Similar Compounds
Toluene (Methylbenzene): Similar structure but lacks the phenylethyl group.
Ethylbenzene: Contains an ethyl group instead of a phenylethyl group.
Cumene (Isopropylbenzene): Contains an isopropyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-methyl-3-(2-phenylethyl)- is unique due to the presence of both a methyl and a phenylethyl group, which influences its chemical reactivity and physical properties. The combination of these groups allows for a diverse range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-methyl-3-(2-phenylethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSMFOUGMXCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187980 | |
Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34403-06-0 | |
Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034403060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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